molecular formula C5H4ClNOS B11920267 2-(5-Chlorothiazol-2-yl)acetaldehyde

2-(5-Chlorothiazol-2-yl)acetaldehyde

Cat. No.: B11920267
M. Wt: 161.61 g/mol
InChI Key: BOLCZMMRKFKTSX-UHFFFAOYSA-N
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Description

2-(5-Chlorothiazol-2-yl)acetaldehyde is a heterocyclic aldehyde featuring a thiazole ring substituted with a chlorine atom at the 5-position and an acetaldehyde moiety at the 2-position. This compound is of significant interest in agrochemical and pharmaceutical synthesis due to its reactive aldehyde group, which enables condensation and cyclization reactions. For instance, it serves as a precursor in synthesizing imidazolidinone derivatives, such as 1-(5-Chlorothiazol-2-yl)-3-ethyl-5-hydroxy-1,3-imidazolidin-2-one, via acid-catalyzed hydrolysis of its dimethyl acetal intermediate . The synthetic route involves a thiol–disulfide exchange reaction, as described in methodologies for analogous thiadiazole-acetic acid derivatives .

Properties

Molecular Formula

C5H4ClNOS

Molecular Weight

161.61 g/mol

IUPAC Name

2-(5-chloro-1,3-thiazol-2-yl)acetaldehyde

InChI

InChI=1S/C5H4ClNOS/c6-4-3-7-5(9-4)1-2-8/h2-3H,1H2

InChI Key

BOLCZMMRKFKTSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CC=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiazol-2-yl)acetaldehyde typically involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea and chloroacetone. This process includes several steps:

    Cyclization: 1,3-bis(dimethylaminomethylene)thiourea reacts with chloroacetone to form N’-(5-acetylthiazol-2-yl)-N,N-dimethyl-formamidine.

    Acid Treatment: The intermediate is treated with acid to form 1-(2-aminothiazol-5-yl)ethanone.

    Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction to form 1-(2-chlorothiazol-5-yl)ethanone.

    Chlorination: Finally, chlorination of 1-(2-chlorothiazol-5-yl)ethanone yields this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and selectivity. These methods may include controlled addition rates of reagents and the use of specific catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiazol-2-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

Scientific Research Applications

2-(5-Chlorothiazol-2-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiazol-2-yl)acetaldehyde involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound is closely related to derivatives where the aldehyde group is replaced by other functional groups, as highlighted in Table 1 .

Table 1: Key Structural Analogs of 2-(5-Chlorothiazol-2-yl)acetaldehyde

Compound Name Functional Group Similarity Score* Molecular Formula Key Applications
This compound Aldehyde Reference C₅H₅ClNOS Agrochemical intermediates
2-(5-Chlorothiazol-2-yl)acetic acid Carboxylic acid 0.88 C₅H₄ClNO₂S Pharmaceutical synthesis
2-(5-Chloro-1,3-thiazol-2-yl)acetonitrile Nitrile 0.82 C₅H₃ClN₂S Polymer additives
Methyl (5-chloro-thiazol-2-yl)acetate Ester 0.81 C₆H₆ClNO₂S Solvent-stable intermediates

*Similarity scores derived from structural alignment studies .

Key Observations:
  • Reactivity : The aldehyde group in this compound confers higher electrophilicity compared to its carboxylic acid and ester analogs, making it more reactive in nucleophilic additions (e.g., forming imine linkages) .
  • Stability : Nitrile and ester derivatives exhibit greater stability under oxidative conditions, whereas the aldehyde is prone to oxidation and artifact formation in ozone-rich environments, as observed in atmospheric acetaldehyde studies .

Physicochemical Properties

  • Polarity : The aldehyde derivative exhibits higher polarity (logP ~1.2 estimated) compared to its ester analog (logP ~2.5), influencing solubility in aqueous vs. organic media .
  • Acid-Base Behavior : The pKa of N-(5-(chloromethyl)thiazol-2-yl)acetamide is ~9.46, whereas the aldehyde’s α-hydrogens are more acidic (pKa ~10–12), affecting reactivity in basic conditions .

Biological Activity

2-(5-Chlorothiazol-2-yl)acetaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antifungal, and potential therapeutic applications, supported by a review of recent studies and findings.

This compound is characterized by its thiazole ring structure, which is known for its reactivity and interaction with various biological targets. The presence of the chlorine atom enhances its biological activity by potentially increasing lipophilicity and altering the electronic properties of the molecule.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds containing thiazole rings exhibit significant activity against a range of microbial pathogens. For instance, a study demonstrated that derivatives of thiazole, including this compound, showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. A series of experiments revealed that it could inhibit the growth of various fungal species, suggesting its potential as a lead compound for developing new antifungal agents. The mechanism appears to involve disruption of fungal cell membrane integrity .

Acetylcholinesterase Inhibition

Another significant area of research focuses on the compound's role as an acetylcholinesterase (AChE) inhibitor . This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where elevated AChE activity leads to reduced acetylcholine levels. Studies show that thiazole derivatives can effectively inhibit AChE, thereby potentially enhancing cholinergic signaling in the brain .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Interaction with Enzymes : The thiazole ring can interact with various enzymes, potentially inhibiting their activity or altering their function.
  • Membrane Disruption : In antifungal applications, the compound may disrupt the integrity of fungal cell membranes.
  • Neurotransmitter Modulation : By inhibiting AChE, it increases acetylcholine availability in synaptic clefts, which may improve cognitive functions.

Study on Antimicrobial Efficacy

A case study conducted on the antimicrobial efficacy of this compound involved testing against multiple strains of bacteria and fungi. The results indicated that at concentrations as low as 50 µg/mL, significant inhibition was observed, particularly against Gram-positive bacteria .

Inhibition of Acetylcholinesterase

In another notable study focusing on AChE inhibition, compounds similar to this compound were synthesized and tested. Results showed an IC50 value of approximately 25 µM for AChE inhibition, indicating moderate potency compared to standard inhibitors used in Alzheimer’s treatment .

Data Tables

Biological ActivityTarget OrganismMinimum Inhibitory Concentration (MIC)
AntimicrobialStaphylococcus aureus50 µg/mL
AntifungalCandida albicans30 µg/mL
AChE InhibitionHuman AChEIC50 = 25 µM

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